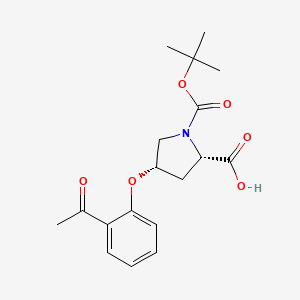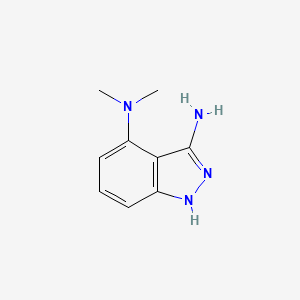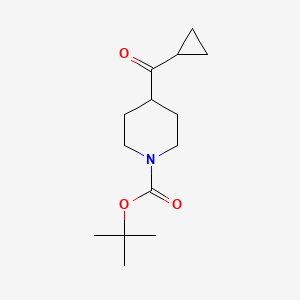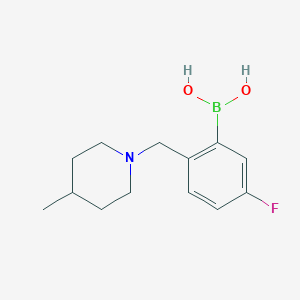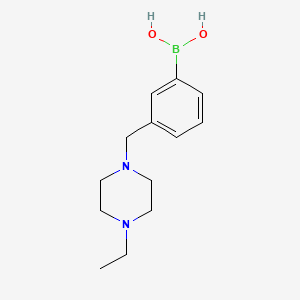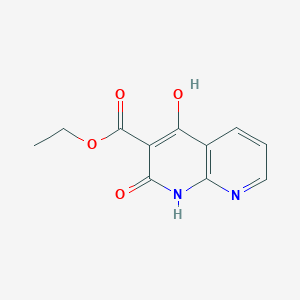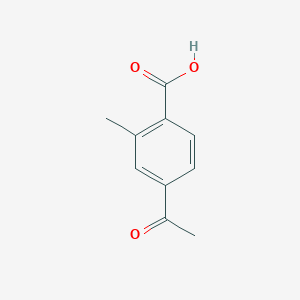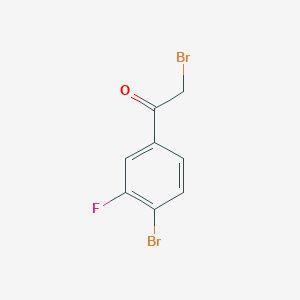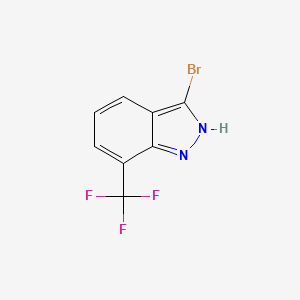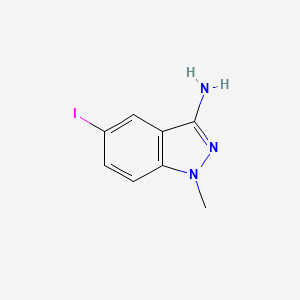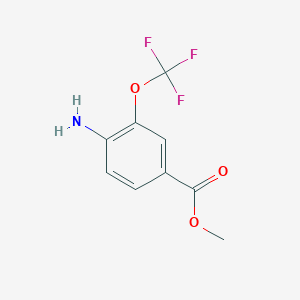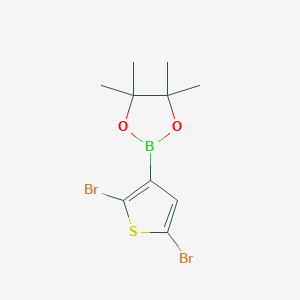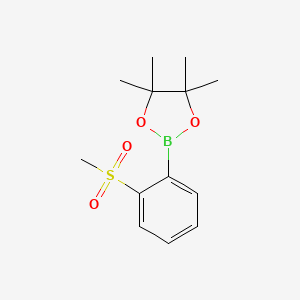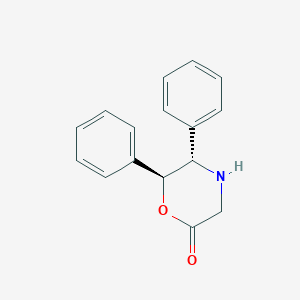
(5S,6S)-5,6-Diphenylmorpholin-2-one
Vue d'ensemble
Description
The description of an organic compound like “(5S,6S)-5,6-Diphenylmorpholin-2-one” would typically include its molecular formula, structural formula, and possibly its IUPAC name. The structure would show the arrangement of atoms and the bonds between them.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired product from simpler starting materials. The synthesis would be described in terms of the starting materials, the reagents and conditions for each step, and the products of each step.Molecular Structure Analysis
The molecular structure of an organic compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the types of atoms in the molecule, the arrangement of the atoms, and the types of bonds between atoms.Chemical Reactions Analysis
The chemical reactions of an organic compound involve changes in the arrangement of atoms and/or the types of bonds in the molecule. The reactions that a particular compound undergoes depend on its functional groups (the groups of atoms that determine the chemical behavior of the molecule).Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its physical state (solid, liquid, or gas), melting point, boiling point, solubility in various solvents, and reactivity with other substances. These properties are determined by the compound’s molecular structure and are measured using various experimental techniques.Applications De Recherche Scientifique
Synthesis of N-Protected α-Amino Acids
(Dastlik et al., 2005) describe the synthesis of optically pure 4-Boc-5,6-diphenylmorpholin-2-one and 4-Cbz-5,6-diphenylmorpholin-2-one. These compounds are used as synthons for the asymmetric synthesis of N-protected α-amino acids, demonstrating stability and handling ease.
Asymmetric Azomethine Ylide [1,3]-Dipolar Cycloaddition
In the study by (Sebahar & Williams, 2002), the asymmetric [1,3] dipolar cycloaddition reactions of azomethine ylides derived from 5,6-diphenylmorpholin-2-one with various aldehydes are discussed. This method leads to the formation of spirooxindole pyrrolidine derivatives with significant regio- and diastereoselectivities.
In DNA Research
The synthesis of diastereomers of thymidine glycol, a major product from the reaction of thymidine with reactive oxygen species, is explored in research by (Lustig et al., 1992). This work demonstrates the significance of 5,6-dihydroxy-5,6-dihydrothymidine in DNA research, particularly in understanding the effects of ionizing radiation.
Chemical Synthesis of Oligonucleotides
(Muller et al., 2002) detail the chemical synthesis of oligonucleotides containing (5′S,5S,6S)‐5′,6‐cyclo‐5‐hydroxy‐5,6‐dihydro‐2′‐deoxyuridine, a radiation-induced decomposition product in aerated solutions. This highlights the relevance of (5S,6S)-5,6-diphenylmorpholin-2-one in understanding DNA damage and repair mechanisms.
Safety And Hazards
The safety and hazards of an organic compound are determined by its physical and chemical properties, its reactivity, and its biological activity. Information on safety and hazards is typically provided in a Material Safety Data Sheet (MSDS) for the compound.
Orientations Futures
Future directions for research on an organic compound could involve exploring new methods of synthesis, investigating new reactions of the compound, studying its mechanism of action in more detail, or developing new applications for the compound in areas such as medicine or materials science.
Please note that this is a general description of how these analyses are conducted. The specific details would depend on the particular compound and the available experimental techniques. If you have a specific compound or type of analysis in mind, please provide more details so I can give a more accurate response.
Propriétés
IUPAC Name |
(5S,6S)-5,6-diphenylmorpholin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-14-11-17-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-10,15-17H,11H2/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPOSIZJPSDSIL-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H]([C@@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6S)-5,6-Diphenylmorpholin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
